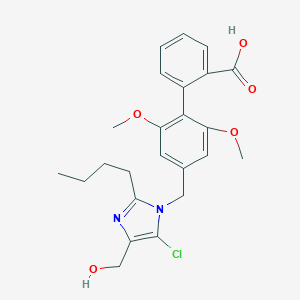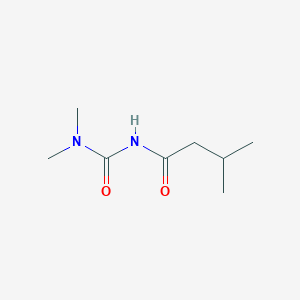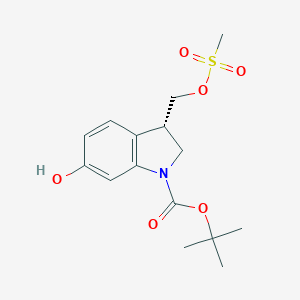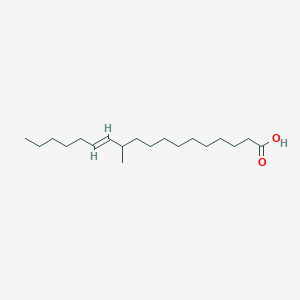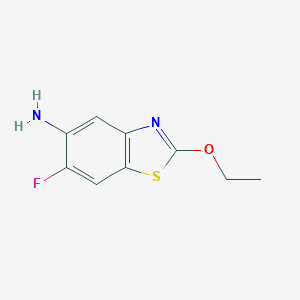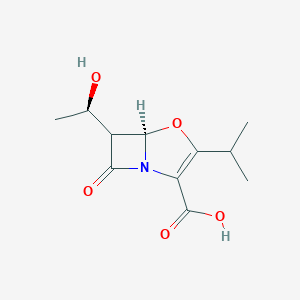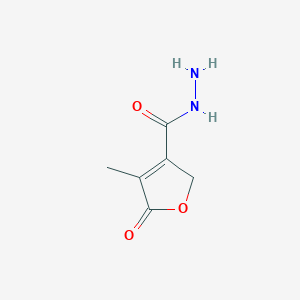
4-Methyl-5-oxo-2,5-dihydrofuran-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-5-oxo-2,5-dihydrofuran-3-carbohydrazide (MODC) is a chemical compound that has gained attention in the field of scientific research due to its potential applications as a pharmaceutical intermediate and as a starting material for the synthesis of various bioactive compounds. MODC is a yellow crystalline solid that has a molecular formula of C7H9N3O3 and a molecular weight of 189.17 g/mol.
Wirkmechanismus
The mechanism of action of 4-Methyl-5-oxo-2,5-dihydrofuran-3-carbohydrazide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 4-Methyl-5-oxo-2,5-dihydrofuran-3-carbohydrazide has also been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemische Und Physiologische Effekte
4-Methyl-5-oxo-2,5-dihydrofuran-3-carbohydrazide has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. 4-Methyl-5-oxo-2,5-dihydrofuran-3-carbohydrazide has also been reported to reduce the levels of glucose and insulin in streptozotocin-induced diabetic rats.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Methyl-5-oxo-2,5-dihydrofuran-3-carbohydrazide in lab experiments include its low cost, high yield, and ease of synthesis. However, one limitation is that its solubility in water is limited, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 4-Methyl-5-oxo-2,5-dihydrofuran-3-carbohydrazide. One direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, further studies are needed to elucidate the mechanism of action of 4-Methyl-5-oxo-2,5-dihydrofuran-3-carbohydrazide and to optimize its pharmacokinetic properties.
Synthesemethoden
4-Methyl-5-oxo-2,5-dihydrofuran-3-carbohydrazide can be synthesized using various methods, including the reaction of 2,5-dihydrofuran-3-carboxylic acid with hydrazine hydrate in the presence of a catalyst such as triethylamine. Another method involves the reaction of 2,5-dihydrofuran-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with hydrazine hydrate to yield 4-Methyl-5-oxo-2,5-dihydrofuran-3-carbohydrazide.
Wissenschaftliche Forschungsanwendungen
4-Methyl-5-oxo-2,5-dihydrofuran-3-carbohydrazide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties. 4-Methyl-5-oxo-2,5-dihydrofuran-3-carbohydrazide has been used as a starting material for the synthesis of various bioactive compounds, such as 4-amino-5-(4-methylphenyl)-3-mercapto-1,2,4-triazole, which exhibits anti-tumor activity.
Eigenschaften
CAS-Nummer |
137910-48-6 |
|---|---|
Produktname |
4-Methyl-5-oxo-2,5-dihydrofuran-3-carbohydrazide |
Molekularformel |
C6H8N2O3 |
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
4-methyl-5-oxo-2H-furan-3-carbohydrazide |
InChI |
InChI=1S/C6H8N2O3/c1-3-4(5(9)8-7)2-11-6(3)10/h2,7H2,1H3,(H,8,9) |
InChI-Schlüssel |
CUJHHVMSIMNWFJ-UHFFFAOYSA-N |
SMILES |
CC1=C(COC1=O)C(=O)NN |
Kanonische SMILES |
CC1=C(COC1=O)C(=O)NN |
Synonyme |
3-Furancarboxylicacid,2,5-dihydro-4-methyl-5-oxo-,hydrazide(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



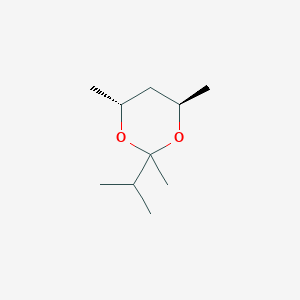



![Thieno[3,2-c]pyridine](/img/structure/B143518.png)
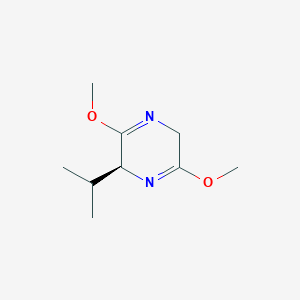

![2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B143523.png)
